(2S)-2-amino-4,4,4-trifluorobutan-1-ol
Description
The Role of Fluorine in Modulating Chemical and Biological Properties in Organic Compounds
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. nih.gov Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. nih.govacs.org Fluorination can block sites of metabolic oxidation, thereby increasing a drug's half-life. mdpi.commdpi.com The presence of fluorine can also alter the acidity or basicity of nearby functional groups and modulate the conformation of the molecule, which can lead to improved biological activity and selectivity. acs.orgnumberanalytics.com
Chiral Amino Alcohols as Indispensable Scaffolds in Asymmetric Synthesis and Medicinal Chemistry
Chiral amino alcohols are crucial structural motifs found in many pharmaceuticals and bioactive natural products. frontiersin.orgacs.org They serve as versatile chiral building blocks and auxiliaries in asymmetric synthesis, enabling the stereocontrolled creation of new chiral centers. acs.orgthieme-connect.com The defined spatial arrangement of the amino and hydroxyl groups allows for their use as ligands in metal-catalyzed reactions and as organocatalysts, facilitating a wide range of enantioselective transformations. acs.orgwikipedia.org Their prevalence in biologically active molecules underscores their importance in drug design and development. frontiersin.orgnih.gov
Structural and Stereochemical Context of (2S)-2-amino-4,4,4-trifluorobutan-1-ol
The specific structure and stereochemistry of this compound are central to its utility. The molecule possesses a trifluoromethyl group attached to the carbon adjacent to the stereocenter, which in turn bears an amino group and is connected to a primary alcohol.
Overview of the Trifluoromethyl Group's Influence on Molecular Design
The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that significantly impacts the electronic properties of a molecule. nih.gov Its incorporation can enhance metabolic stability by blocking reactive sites and can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.comwikipedia.org The CF3 group is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties of a lead compound in drug discovery. wikipedia.org Its strong electron-withdrawing nature can also influence the acidity of nearby protons and the basicity of amino groups. wikipedia.org
| Property | Influence of Trifluoromethyl Group |
| Metabolic Stability | Increases stability by blocking oxidation. mdpi.com |
| Lipophilicity | Generally increases, aiding membrane permeability. mdpi.com |
| Electronic Effects | Strong electron-withdrawing nature. nih.gov |
| Acidity/Basicity | Can lower the pKa of adjacent acidic protons and the pKb of amino groups. wikipedia.org |
Importance of (2S)-Configuration in Enantioselective Transformations
The "(2S)" designation specifies the absolute configuration at the chiral center of the molecule. In the context of enantioselective synthesis, controlling the stereochemistry is paramount, as different enantiomers of a molecule often exhibit vastly different biological activities. wikipedia.org The (2S)-configuration of 2-amino-4,4,4-trifluorobutan-1-ol makes it a specific chiral building block. When used in a synthesis, it can direct the formation of a desired stereoisomer of the final product through a process called asymmetric induction. msu.edu This control is crucial for producing enantiomerically pure pharmaceuticals and other specialty chemicals. nih.gov
Historical Development and Early Syntheses of Fluorinated Amino Alcohols
The study of fluorinated amino acids and their derivatives dates back several decades, driven by the unique properties conferred by fluorine. numberanalytics.com Early research focused on developing synthetic methods to access these compounds, which were often challenging to prepare. numberanalytics.combeilstein-journals.org The development of new fluorinating agents and synthetic methodologies has been crucial for the advancement of this field. beilstein-journals.org The synthesis of chiral fluorinated amino alcohols, in particular, has been an area of active research, with various strategies being developed to control the stereochemistry. These methods include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis to achieve high enantioselectivity. capes.gov.bracs.orgnih.gov The synthesis of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid, a precursor to the target alcohol, has been achieved on a large scale using a recyclable chiral auxiliary. nih.gov
Structure
3D Structure
Properties
CAS No. |
1268883-23-3 |
|---|---|
Molecular Formula |
C4H8F3NO |
Molecular Weight |
143.11 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,4-trifluorobutan-1-ol |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2/t3-/m0/s1 |
InChI Key |
CYRIDDDXXMMLMU-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](CO)N)C(F)(F)F |
Canonical SMILES |
C(C(CO)N)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 2 Amino 4,4,4 Trifluorobutan 1 Ol and Its Stereoisomers
Enantioselective Synthesis Strategies
Enantioselective synthesis, which produces a specific stereoisomer, is paramount for creating pharmacologically relevant molecules. This is achieved primarily through asymmetric catalysis or the use of chiral auxiliaries that direct the stereochemical outcome of a reaction.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.
Rhodium catalysts have proven effective in the asymmetric synthesis of chiral alcohols, including those with trifluoromethyl groups. One key strategy is the enantioselective hydrogenation of precursor ketones. The asymmetric hydrogenation of trifluoromethyl ketones using chiral rhodium-(amidephosphine-phosphinite) complexes has been shown to produce chiral α-trifluoromethyl alcohols with high enantiomeric excesses, reaching up to 98% ee. nih.gov This method involves the direct reduction of a carbonyl group to a hydroxyl group, establishing the chiral center in the process.
Another powerful rhodium-catalyzed method involves the 1,2-addition of organoboron reagents to carbonyl compounds. The addition of arylboronic acids to 2,2,2-trifluoroacetophenones, catalyzed by a rhodium(I)/phosphoramidite system, yields trifluoromethyl-substituted tertiary alcohols with good enantioselectivities (up to 83% ee) and high yields. core.ac.ukrsc.org While this creates a tertiary alcohol, the principles are applicable to the synthesis of secondary alcohols. More directly relevant is the rhodium-catalyzed addition of α-sulfinamido trifluoroborates to carbonyl compounds. rsc.org This convergent approach assembles the vicinal amino alcohol structure directly, showing good diastereoselectivity and complete retention of stereochemistry at the carbon-boron center. rsc.org
| Catalyst System | Substrate Type | Product Type | Max. Enantioselectivity (ee) | Ref |
| Rhodium-(amidephosphine-phosphinite) | Trifluoromethyl ketone | α-Trifluoromethyl alcohol | 98% | nih.gov |
| Rhodium(I)/phosphoramidite | 2,2,2-Trifluoroacetophenone | Aryl-trifluoromethyl tertiary alcohol | 83% | core.ac.uk |
| Rhodium catalyst | α-Sulfinamido trifluoroborate + Carbonyl | Vicinal amino alcohol | Good diastereoselectivity | rsc.org |
Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to metal-based catalysis. Chiral β-amino alcohols, similar in structure to the target molecule, are themselves effective organocatalysts for a range of asymmetric transformations. researchgate.net
The synthesis of trifluoromethylated amino alcohols can be achieved through organocatalytic reactions such as the cross-aldol reaction of ketones with trifluoromethyl ketones. nih.gov For instance, the reaction between o-hydroxyarylketones and aryl trifluoromethyl ketones catalyzed by a chiral tertiary amino thiourea (B124793) can produce trifluoromethylated tertiary alcohols. nih.gov A more direct route involves the use of chiral catalysts derived from cinchona alkaloids. These have been successfully employed in the umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, providing access to chiral trifluoromethylated γ-amino acids with high enantiomeric enrichment. rsc.org While this produces γ-amino acids, the underlying principle of activating trifluoromethyl imines with chiral organocatalysts is a key strategy in the field. rsc.org Furthermore, chiral BINOL-derived catalysts can facilitate the asymmetric homologation of alkenylboronic acids with CF3-diazomethanes to create α-trifluoromethyl allylboronic acids, which are versatile precursors to trifluoromethylated alcohols and amines. core.ac.uk
The reduction of a carbonyl group in a suitable precursor is one of the most direct methods for synthesizing chiral alcohols. Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are highly efficient and reliable methods for this transformation. The reduction of α-aminoalkyl trifluoromethyl ketones is a particularly convenient route to β-amino-α-trifluoromethyl alcohols. nih.gov
Ruthenium catalysts are especially effective for the asymmetric transfer hydrogenation of unprotected α-amino ketones. nih.gov This method is operationally simple and avoids the need for protecting groups on the amine, representing a greener alternative to other processes. It has been used to synthesize a variety of chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities (>99% ee). nih.gov Similarly, rhodium catalysts, such as [Rh(NBD)(Tangphos)]SbF6, have demonstrated high activity under mild conditions for the asymmetric hydrogenation of α-phthalimide ketones, which are precursors to α-primary amino alcohols. scispace.com
| Catalyst System | Precursor Type | Method | Key Feature | Ref |
| Ruthenium catalyst | Unprotected α-amino ketone | Asymmetric Transfer Hydrogenation | High ee (>99%), protection-free | nih.gov |
| Rhodium catalyst (e.g., Tangphos) | α-Phthalimide ketone | Asymmetric Hydrogenation | High activity, mild conditions | scispace.com |
This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate. The auxiliary directs the stereochemistry of a subsequent reaction before being removed, yielding the enantiomerically pure product.
A highly successful and practical method for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, the direct carboxylic acid precursor to the target amino alcohol, employs a chiral nickel(II) complex. dntb.gov.uanih.gov This approach is based on the alkylation of a nucleophilic glycine (B1666218) equivalent. rsc.org
In this method, a Schiff base is formed between glycine and a recyclable chiral auxiliary, such as (S)-ortho-[N-(N-benzylprolyl)amino]benzophenone. nih.govnih.gov This Schiff base then coordinates to a Ni(II) ion, forming a square-planar complex. nih.gov The chiral environment created by the auxiliary directs the alkylation of the glycine's α-carbon from one face. Alkylation of this complex with 2,2,2-trifluoroethyl iodide proceeds with excellent diastereoselectivity to introduce the 2,2,2-trifluoroethyl side chain. rsc.orgdntb.gov.ua
Following the alkylation, the nickel complex is easily disassembled using aqueous acid. This step releases the desired (S)-2-amino-4,4,4-trifluorobutanoic acid and the chiral auxiliary, which can be recovered and reused. dntb.gov.uanih.gov The final step to obtain (2S)-2-amino-4,4,4-trifluorobutan-1-ol would be the reduction of the carboxylic acid group. This methodology is robust, scalable, and avoids chromatographic purification of intermediates, making it suitable for large-scale preparation. rsc.org
| Reaction | Chiral Auxiliary System | Electrophile | Key Outcome | Ref |
| Asymmetric Alkylation | Ni(II) complex of Glycine Schiff base with (S)-proline-derived ligand | 2,2,2-Trifluoroethyl iodide | Excellent diastereoselectivity; scalable synthesis of the amino acid precursor | rsc.orgdntb.gov.uanih.gov |
Chiral Auxiliary-Controlled Synthesis Routes
Diastereoselective Transformations Guided by Chiral Auxiliaries
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy has been effectively applied to the synthesis of chiral amino acids and their derivatives.
A notable example involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. mdpi.comnih.gov This complex is then alkylated with 3,3,3-trifluoro-1-iodoethane under basic conditions. mdpi.comnih.gov The chiral auxiliary environment guides the approach of the electrophile, leading to the formation of the desired (S)-configuration at the α-carbon with high diastereoselectivity. Subsequent disassembly of the complex yields the target amino acid precursor, (S)-2-amino-4,4,4-trifluorobutanoic acid, with an enantiomeric excess greater than 99%. mdpi.comnih.gov This acid can then be reduced to the corresponding amino alcohol.
Another widely used class of chiral auxiliaries are oxazolidinones. sigmaaldrich.comsigmaaldrich.com These can be N-acylated with a suitable carboxylic acid derivative, and the resulting chiral imide undergoes diastereoselective alkylation or other transformations. sigmaaldrich.com For instance, an N-acyl oxazolidinone can be subjected to enolization and subsequent reaction with a trifluoromethyl-containing electrophile. The steric hindrance imposed by the auxiliary directs the electrophile to one face of the enolate, controlling the stereochemistry of the newly formed stereocenter. The auxiliary is then typically removed by hydrolysis or reduction. sigmaaldrich.com
The choice of chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. Evans auxiliaries (oxazolidinones) sigmaaldrich.com, pseudoephedrine, and SAMP/RAMP hydrazines are among the most common and effective auxiliaries employed in asymmetric synthesis. sigmaaldrich.com
Biocatalytic Pathways for Enantiopure Access
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of enantiopure compounds. Enzymes, operating under mild conditions, can catalyze reactions with exceptional levels of enantio- and regioselectivity.
Ketoreductases (KREDs) are particularly useful for the asymmetric reduction of ketones to chiral alcohols. researchgate.net In the context of synthesizing this compound, a precursor ketone, such as 4,4,4-trifluoro-2-aminobutan-1-one, could be stereoselectively reduced using a suitable KRED. The enzyme's active site creates a chiral environment that preferentially binds one prochiral face of the ketone, leading to the formation of a single enantiomer of the corresponding alcohol. The combination of photoredox catalysis and enzyme catalysis in a dynamic kinetic resolution (DKR) process has been shown to be effective for the reduction of β-substituted ketones, yielding γ-substituted alcohols with high enantio- and diastereoselectivity. princeton.edu
Kinetic and Dynamic Kinetic Resolution Approaches
Kinetic resolution is a widely used method for separating a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. researchgate.netprinceton.edu In an ideal kinetic resolution, one enantiomer reacts quickly to form a product, leaving the unreacted, slower-reacting enantiomer behind in high enantiomeric excess. The maximum theoretical yield for the unreacted enantiomer is 50%.
For the synthesis of this compound, a racemic mixture of 2-amino-4,4,4-trifluorobutan-1-ol could be subjected to enzymatic acylation. A lipase, for instance, could selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.
Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for a theoretical yield of up to 100% of a single enantiomer. researchgate.netprinceton.edu In DKR, the slower-reacting enantiomer is continuously racemized in situ, providing a constant supply of the faster-reacting enantiomer to be converted to the desired product. princeton.edu This process has been successfully applied to the synthesis of chiral β-fluoro amines through the stereoselective nucleophilic fluoroalkylation of imines. cas.cn A chiral sulfoximine (B86345) reagent can be used in a dynamic kinetic resolution of α-fluoro carbanions, leading to the formation of chiral amines with a fluorinated stereocenter at the β-position. cas.cn
| Resolution Method | Key Feature | Theoretical Yield |
| Kinetic Resolution | Different reaction rates for enantiomers | 50% |
| Dynamic Kinetic Resolution | In situ racemization of the slower-reacting enantiomer | 100% |
Synthesis from Fluorinated Building Blocks and Precursors
The use of readily available fluorinated starting materials provides a direct and often efficient route to more complex fluorinated molecules.
Derivatization from Trifluoroacetaldehyde (B10831) Hemiacetals
Trifluoroacetaldehyde ethyl hemiacetal is a versatile C2 synthon for introducing the trifluoromethyl group. It can react with nitroalkanes under basic conditions to form nitro alcohols. nih.gov For example, the reaction of trifluoroacetaldehyde ethyl hemiacetal with a suitable nitroalkane in the presence of a base like potassium carbonate can yield a trifluoromethyl-substituted nitro alcohol. nih.gov This intermediate can then be further transformed, for instance, by reduction of the nitro group to an amine and subsequent manipulation of other functional groups to arrive at the target amino alcohol.
Transformations of Trifluoromethyl Ketones and Related Carbonyl Compounds
Trifluoromethyl ketones are valuable intermediates in the synthesis of fluorinated compounds. orgsyn.orgbeilstein-journals.org They can be prepared by various methods, including the reaction of carboxylic acids with trifluoroacetic anhydride (B1165640). orgsyn.org These ketones can then undergo a range of transformations. For instance, asymmetric reduction of a trifluoromethyl ketone can yield a chiral trifluoromethyl-substituted alcohol.
A synthesis of 4,4,4-trifluorobutanol has been reported starting from ethyl trifluoroacetate, which reacts with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. google.com This ketone is then reduced to the corresponding alcohol, and subsequent deprotection yields the final product. google.com
Utility of Perfluoroalkyl-Containing Synthons
The direct introduction of a trifluoromethyl group or a related perfluoroalkyl group is a powerful strategy in fluorination chemistry. Synthons like 3,3,3-trifluoro-1-iodopropane can be used to introduce the trifluoroethyl group. For example, the alkylation of a glycine Schiff base Ni(II) complex with 3,3,3-trifluoro-1-iodoethane is a key step in a large-scale asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.comnih.gov
Another approach involves the use of 3-halo-1,1,1-trifluoropropane as a starting material. google.com This can be converted to a Grignard reagent and then reacted with DMF to produce 4,4,4-trifluorobutanal (B105314), which can be subsequently reduced to 4,4,4-trifluorobutanol. google.com
The synthesis of 4,4,4-trifluorobutanol can also be achieved from diethyl malonate and 2,2,2-trifluoro ethyl p-toluenesulfonate. google.com These reagents undergo a substitution reaction, followed by decarboxylation and reduction to yield the desired alcohol. google.com
| Precursor | Reagent/Method | Intermediate/Product |
| Trifluoroacetaldehyde ethyl hemiacetal | Nitroalkane, K2CO3 | Trifluoromethyl-substituted nitro alcohol nih.gov |
| Ethyl trifluoroacetate | Grignard reagent | Benzyloxy-substituted alkyl-trifluoromethyl ketone google.com |
| 3-Halo-1,1,1-trifluoropropane | Mg, then DMF | 4,4,4-Trifluorobutanal google.com |
| Diethyl malonate | 2,2,2-Trifluoro ethyl p-toluenesulfonate | 4,4,4-Trifluorobutanol google.com |
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry are increasingly important in the synthesis of pharmaceuticals and fine chemicals. For the production of this compound, several aspects can be considered to improve the environmental footprint of the process.
Key Green Chemistry Principles and Their Application:
| Principle | Application in the Synthesis of this compound |
| Use of Renewable Feedstocks | While not extensively documented for this specific compound, research into bio-based starting materials for the synthesis of chiral building blocks is an active area. |
| Atom Economy | Convergent synthesis strategies generally offer better atom economy than linear syntheses. Catalytic methods, such as asymmetric transfer hydrogenation, are also highly atom-economical. |
| Use of Safer Solvents | The pharmaceutical industry is actively seeking replacements for hazardous solvents like DMF and chlorinated hydrocarbons. researchgate.net Research into greener solvents such as Cyrene, cyclopentanone, and γ-valerolactone (GVL) is ongoing. wpmucdn.com For fluorinations, fluorous solvents can facilitate product separation and catalyst recycling. tcichemicals.com |
| Catalysis | The use of catalytic methods, such as enzymatic reactions or transition metal catalysis, is a cornerstone of green chemistry. Biocatalysis, using enzymes like transaminases or dehydrogenases, can offer high stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents. tandfonline.comnih.govnih.govfrontiersin.orgmdpi.com |
| Process Intensification | Continuous flow processing and microreactor technology can offer significant advantages in terms of safety, efficiency, and scalability. These technologies allow for precise control over reaction parameters, leading to higher yields and purities. nih.gov |
The use of biocatalysis presents a particularly promising green approach. Engineered enzymes, such as amine dehydrogenases, can catalyze the direct reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.orgmdpi.com This approach can significantly shorten the synthetic route and reduce waste.
Large-Scale and Industrial Preparations of this compound
The industrial production of this compound is likely to follow a strategy that prioritizes cost-effectiveness, safety, and scalability. A key development in this area is the large-scale asymmetric synthesis of the precursor, (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.comnih.govresearchgate.net
A reported method for the preparation of over 300g of the Fmoc-protected amino acid utilizes the alkylation of a chiral Ni(II) complex of a glycine Schiff base. mdpi.comnih.gov A significant advantage of this process is the ability to recycle the chiral auxiliary, which is a major cost driver. For the disassembly of the Ni(II) complex, dimethoxyethane (DME) was found to be a suitable and cost-effective solvent for large-scale operations. mdpi.comnih.gov
The subsequent reduction of the amino acid to the alcohol on an industrial scale would likely employ a method that avoids hazardous and expensive reagents like LiAlH₄. The use of a Li/AlCl₃ system has been proposed as a practical method for the industrial production of chiral amino alcohols. jocpr.com Alternatively, catalytic hydrogenation, despite the initial investment in high-pressure equipment, can be a highly efficient and green option for large-scale production. jocpr.com
Summary of a Potential Industrial-Scale Synthetic Route:
| Step | Reaction | Key Considerations for Industrial Scale |
| 1. Asymmetric Synthesis of Amino Acid | Alkylation of a chiral Ni(II)-complex of a glycine Schiff base with a trifluoroethylating agent. | Recyclable chiral auxiliary, use of cost-effective solvents like DME, optimized stoichiometry to minimize waste. mdpi.comnih.govnih.gov |
| 2. Reduction of Amino Acid | Reduction of the carboxylic acid to a primary alcohol. | Use of safe and cost-effective reducing agents (e.g., Li/AlCl₃ or NaBH₄-based systems), or catalytic hydrogenation for a greener process. jocpr.comstackexchange.com |
| 3. Purification | Isolation and purification of the final product. | Development of efficient crystallization or distillation methods to ensure high purity of the final amino alcohol. |
The development of robust and scalable purification methods is crucial for any industrial process to ensure the final product meets the required specifications for its intended application.
Chemical Reactivity and Derivatization Pathways of 2s 2 Amino 4,4,4 Trifluorobutan 1 Ol
Reactivity of the Amino Group
The primary amino group in (2S)-2-amino-4,4,4-trifluorobutan-1-ol serves as a nucleophilic center, readily participating in a range of reactions to form various nitrogen-containing derivatives.
N-Acylation, N-Alkylation, and N-Sulfonylation Reactions
N-Acylation: The amino group can be readily acylated to form amides. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base, are generally effective. For instance, the reaction with acetyl chloride in the presence of a suitable base would yield (2S)-2-acetamido-4,4,4-trifluorobutan-1-ol.
N-Alkylation: The synthesis of N-alkylated derivatives of amino alcohols is a common transformation. harvard.edu Methods for the direct N-alkylation of unprotected amino acids using alcohols have been developed, offering a green alternative to traditional methods. rsc.org While direct alkylation of this compound can be achieved, the synthesis of its corresponding carboxylic acid, (S)-2-amino-4,4,4-trifluorobutanoic acid, often involves the alkylation of a glycine-nickel complex with 1,1,1-trifluoro-2-iodoethane. harvard.edunih.gov This highlights a common strategy where the amino acid is synthesized first and can then be reduced to the amino alcohol.
N-Sulfonylation: The amino group can also undergo sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to afford the corresponding sulfonamides. This reaction provides a pathway to introduce sulfonyl groups, which are important pharmacophores in medicinal chemistry.
Formation of Amides, Ureas, and Carbamates
Amides: As mentioned in the N-acylation section, amide bond formation is a fundamental reaction of the amino group.
Ureas: The reaction of this compound with isocyanates provides a direct route to urea (B33335) derivatives. nih.gov For example, reacting the amino alcohol with an appropriate isocyanate (R-N=C=O) would yield the corresponding N'-substituted urea. The synthesis of ureas derived from the similar (R)-2-amino-1-butanol has been reported. sigmaaldrich.com
Carbamates: Carbamates are readily formed by reacting the amino group with chloroformates or other carbamoylating agents. google.com A notable example is the formation of N-Boc protected derivatives, which are valuable intermediates in organic synthesis. The tert-butyl carbamate (B1207046) of a related diamine, tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate, is commercially available, indicating the feasibility of this transformation. Furthermore, the synthesis of the N-Fmoc derivative of the corresponding carboxylic acid, (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, is well-established, showcasing a common protection strategy for the amino group. harvard.edunih.govnih.govgoogle.com
| Derivative Type | Reagent Example | Product Type |
| Amide | Acetyl chloride | (2S)-2-acetamido-4,4,4-trifluorobutan-1-ol |
| Urea | Phenyl isocyanate | (S)-N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)urea |
| Carbamate | Boc anhydride (B1165640) | (S)-tert-butyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate |
| Carbamate | Fmoc-Cl | (S)-9H-fluoren-9-ylmethyl (4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate |
Cyclization Reactions to Form Nitrogen-Containing Heterocycles (e.g., Azetidines)
The formation of nitrogen-containing heterocycles through intramolecular cyclization is a powerful synthetic strategy. While direct cyclization of this compound to form an azetidine (B1206935) ring is not explicitly detailed in the provided literature, general principles of intramolecular reactions of amino alcohols can be applied. For instance, activation of the hydroxyl group as a leaving group (e.g., by conversion to a sulfonate ester) in an N-protected derivative could facilitate an intramolecular nucleophilic substitution by the nitrogen atom to form a four-membered azetidine ring. The synthesis of oxazinanones through intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids has been demonstrated, showcasing a related cyclization pathway. frontiersin.orgresearchgate.net Additionally, fluorinated alcohols can mediate cascade reactions involving nih.govfrontiersin.org-hydride transfer and cyclization for the synthesis of tetrahydroquinazolines from amino acid derivatives. rsc.org Multicomponent domino cyclization reactions involving amino alcohols have also been reported to yield complex heterocyclic structures. mdpi.com
Reactivity of the Hydroxyl Group
The primary hydroxyl group of this compound can undergo various transformations, including protection, deprotection, and oxidation, which are crucial for the synthesis of more complex molecules.
O-Protection and Deprotection Strategies (e.g., Silylation, Esterification)
To prevent unwanted side reactions during the modification of the amino group, the hydroxyl group is often protected.
Silylation: Silyl (B83357) ethers are common protecting groups for alcohols due to their ease of introduction and removal under mild conditions. wikipedia.org Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl), typically used in the presence of a base like imidazole (B134444) or triethylamine (B128534). wikipedia.org The choice of silyl group allows for tunable stability. Deprotection is usually achieved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions. harvard.edu
Esterification: The hydroxyl group can be converted to an ester, which can also serve as a protecting group. This is typically achieved by reaction with an acyl chloride or anhydride in the presence of a base. The resulting ester can be cleaved by hydrolysis under acidic or basic conditions.
| Protecting Group | Reagent Example | Deprotection Condition |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Mild acid |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride source (e.g., TBAF) |
| Acetyl (Ac) | Acetic anhydride | Mild base or acid |
Oxidation Reactions to Form Corresponding Aldehydes or Carboxylic Acids
The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Prior protection of the amino group is generally required to prevent undesired side reactions.
Oxidation to Aldehydes: The controlled oxidation of the N-protected amino alcohol to the corresponding aldehyde, (2S)-2-(protected-amino)-4,4,4-trifluorobutanal, can be achieved using mild oxidizing agents. The Dess-Martin periodinane (DMP) is a well-known reagent for the oxidation of primary alcohols to aldehydes under neutral conditions and is compatible with many sensitive functional groups. Swern oxidation is another common method. The synthesis of 4,4,4-trifluorobutanal (B105314) has been reported, suggesting the feasibility of such an oxidation. google.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents can convert the primary alcohol directly to the carboxylic acid. Jones oxidation (using chromium trioxide in sulfuric acid and acetone) is a classic method for this transformation in N-protected amino alcohols. gelest.com The direct synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid from the corresponding amino alcohol is a key transformation, often achieved after deprotection of the intermediate N-protected carboxylic acid. harvard.edunih.govnih.govgoogle.com
| Product | Oxidizing Agent Example |
| Aldehyde | Dess-Martin periodinane (DMP) |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/acetone) |
Etherification and Esterification of the Hydroxyl Moiety
The primary hydroxyl group in this compound is a key site for derivatization through etherification and esterification reactions. These transformations are fundamental in modifying the molecule's polarity, solubility, and steric bulk, which can be crucial for its application in the synthesis of more complex structures.
Etherification: The formation of an ether linkage typically involves the reaction of the alcohol with an alkyl halide or sulfonate under basic conditions (Williamson ether synthesis) or through acid-catalyzed dehydration or reaction with other alcohols. For this compound, the amino group requires protection prior to etherification to prevent its competing nucleophilicity and potential side reactions. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are suitable for this purpose. Once the amine is protected, the hydroxyl group can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then readily reacts with an electrophilic alkylating agent.
Esterification: Esterification of the primary alcohol can be achieved through several standard methods, including Fischer esterification with a carboxylic acid under acidic catalysis, or more commonly, by reaction with an activated carboxylic acid derivative such as an acyl chloride or anhydride under basic conditions. The latter method is often preferred due to its milder reaction conditions and higher yields. Similar to etherification, protection of the amino group is a critical prerequisite to ensure chemoselective O-acylation over N-acylation. The choice of base, typically a non-nucleophilic amine like triethylamine or pyridine, is important to facilitate the reaction without promoting side reactions.
The electronic effect of the adjacent trifluoromethyl group can influence the reactivity of the hydroxyl group. The strong electron-withdrawing nature of the CF3 group can decrease the nucleophilicity of the alcohol, potentially requiring more forcing conditions for these reactions compared to their non-fluorinated analogs.
| Reaction Type | Reagents and Conditions | Product Type | Key Considerations |
| Etherification | 1. Amine Protection (e.g., Boc2O, Et3N) 2. NaH, Alkyl Halide (R-X) | Protected Amino Ether | Prevention of N-alkylation is crucial. |
| Esterification | 1. Amine Protection (e.g., Cbz-Cl, NaHCO3) 2. Acyl Chloride (R-COCl), Pyridine | Protected Amino Ester | Chemoselective O-acylation is the primary goal. |
Stereoselective Transformations at Adjacent Centers Influenced by the Amino Alcohol Scaffold
The existing stereocenter at the C-2 position of this compound provides a powerful tool for directing the stereochemical outcome of reactions at adjacent positions. This substrate-controlled stereoselectivity is a cornerstone of asymmetric synthesis.
The chiral 1,2-amino alcohol motif can influence reactions such as aldol (B89426) additions, alkylations, and reductions of prochiral centers introduced in its derivatives. For instance, oxidation of the primary alcohol to the corresponding aldehyde would generate a chiral α-amino aldehyde. The subsequent nucleophilic addition to this aldehyde is often highly diastereoselective, with the stereochemical course of the reaction being dictated by the Felkin-Anh or related models, where the existing stereocenter directs the incoming nucleophile to one of the two diastereotopic faces of the carbonyl group.
Similarly, the chiral scaffold can be employed as a chiral auxiliary. After a stereoselective transformation, the amino alcohol moiety can be cleaved to yield an enantiomerically enriched product. The introduction of fluorine-containing groups, such as the trifluoromethyl group, has been shown to enhance the stereodirecting ability of chiral auxiliaries in some cases due to steric and electronic effects mdpi.com.
Research on related β-amino-α-trifluoromethyl alcohols has demonstrated their utility in guiding stereoselective reactions. For example, enantiomerically pure β-amino-α-trifluoromethyl alcohols have been used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, showing improved efficiency compared to their non-fluorinated counterparts nih.gov. While direct studies on this compound are limited, the principles observed in these analogous systems are expected to apply.
| Transformation | Intermediate | Expected Outcome | Influencing Factors |
| Nucleophilic addition | Chiral α-amino aldehyde | High diastereoselectivity | Steric hindrance of the trifluoromethyl group and the protected amine; chelation control. |
| Enolate alkylation | Chiral oxazolidinone derivative | Diastereoselective alkylation | Conformation of the enolate; nature of the electrophile. |
Stability and Reactivity of the Trifluoromethyl Group in the Context of the Butanol Backbone
The trifluoromethyl (CF3) group is generally considered to be one of the most stable fluorine-containing functional groups due to the high strength of the carbon-fluorine bond. However, its stability can be influenced by the neighboring functional groups and the reaction conditions employed.
In the context of the this compound backbone, the CF3 group is situated on a primary carbon and is relatively robust under a wide range of synthetic transformations. It is stable to most acidic and basic conditions used for the protection and deprotection of the amino and hydroxyl groups, as well as to many oxidizing and reducing agents.
However, under strongly basic conditions, particularly at elevated temperatures, the possibility of elimination reactions to form a difluoroalkene exists, although this is generally a difficult transformation. The presence of the electron-withdrawing CF3 group makes the protons on the adjacent carbon (C-3) more acidic, which could potentially lead to elimination under harsh basic conditions. In a study on the synthesis of related β-amino-α-trifluoromethyl alcohols, it was noted that during reduction with Raney-Ni, no reductive replacement of fluorine atoms by hydrogen was observed, highlighting the stability of the C-F bonds under these conditions nih.govuzh.ch.
The reactivity of the trifluoromethyl group itself is low. It does not typically participate in nucleophilic or electrophilic substitution reactions. Its primary influence on the reactivity of the molecule is through its strong electron-withdrawing inductive effect, which modulates the acidity and nucleophilicity of the neighboring amino and hydroxyl groups.
| Condition | Potential Reactivity/Instability | General Outcome |
| Strong Acid | Generally Stable | No reaction at the CF3 group. |
| Strong Base | Potential for slow elimination at high temperatures | Generally stable under standard conditions. |
| Catalytic Hydrogenation | Stable | C-F bonds are not typically reduced. |
| Common Oxidizing/Reducing Agents | Stable | The CF3 group is inert to most common reagents. |
Applications of 2s 2 Amino 4,4,4 Trifluorobutan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis
Construction of Chiral Centers and Enantiopure Compounds
The inherent chirality of (2S)-2-amino-4,4,4-trifluorobutan-1-ol provides a strategic starting point for the synthesis of molecules with specific three-dimensional arrangements. This is crucial in the development of pharmaceuticals, where the biological activity of a compound is often dependent on its stereochemistry.
Asymmetric Construction of Carbon-Carbon Bonds using Derivatives of this compound
Derivatives of this compound are instrumental in guiding the formation of new carbon-carbon bonds in an asymmetric fashion. For instance, chiral auxiliaries derived from this amino alcohol can be employed to control the stereochemical outcome of alkylation reactions. A notable application involves the use of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, where the chiral ligand, derived from a related chiral amino alcohol, directs the alkylation with reagents like CF₃-CH₂-I to produce fluorinated amino acids with high enantiomeric purity. nih.govscispace.comnih.gov This method has proven effective for the large-scale synthesis of enantiomerically pure derivatives of (S)-2-amino-4,4,4-trifluorobutanoic acid. nih.govscispace.comnih.gov
The effectiveness of this approach is highlighted in the following table, which summarizes the key aspects of such an asymmetric synthesis:
| Reaction | Chiral Auxiliary System | Reactant | Product | Key Outcome |
| Asymmetric Alkylation | Ni(II) complex of glycine Schiff base with a recyclable chiral auxiliary | CF₃-CH₂-I | (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | High enantiomeric excess (>99% ee) and large-scale production capability. nih.govscispace.comnih.gov |
Stereocontrol in Ring-Forming Reactions
The stereocenter present in this compound can influence the stereochemical course of intramolecular cyclization reactions, leading to the formation of chiral heterocyclic structures. While specific examples directly employing this compound in ring-forming reactions to control stereochemistry are not extensively detailed in the provided search results, the principle is a fundamental concept in asymmetric synthesis. Chiral building blocks are frequently used to direct the formation of stereocenters during the construction of cyclic systems. For example, the synthesis of chiral α-trifluoromethylamines has been achieved through an asymmetric SN2'-SN2' reaction, yielding γ-trifluoromethyl-α-methylenelactams in a stereoselective manner, demonstrating the utility of chiral fluorinated building blocks in constructing cyclic compounds. nih.gov
Precursor for the Synthesis of Complex Fluorinated Scaffolds
The trifluoromethyl group and the amino alcohol functionality of this compound make it an ideal starting material for the synthesis of more complex molecules containing fluorine. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. nih.gov
Synthesis of Fluorinated Amino Acids (e.g., (S)-2-amino-4,4,4-trifluorobutanoic acid)
One of the most significant applications of this compound is its role as a precursor for the synthesis of non-canonical fluorinated α-amino acids. Specifically, it is a key starting material for producing (S)-2-amino-4,4,4-trifluorobutanoic acid. nih.govscispace.comnih.gov This fluorinated analog of leucine (B10760876) is of great interest in drug design as a bioisostere. nih.govnih.gov The synthesis typically involves the oxidation of the primary alcohol in this compound to a carboxylic acid.
A prominent and scalable method for the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral Ni(II)-glycine Schiff base complex. This process has been successfully scaled up to produce over 300 grams of the corresponding N-Fmoc protected amino acid with an enantiomeric excess greater than 99%. scispace.com
| Precursor | Target Compound | Significance | Synthetic Approach |
| This compound | (S)-2-amino-4,4,4-trifluorobutanoic acid | Bioisostere of leucine for drug design. nih.govnih.gov | Oxidation of the primary alcohol. |
| Glycine Schiff base Ni(II) complex | (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | Important building block for peptide synthesis. | Asymmetric alkylation with CF₃-CH₂-I. nih.govscispace.comnih.gov |
Development of Fluorinated Peptidomimetics and Peptide Analogues
Fluorinated amino acids, derived from precursors like this compound, are incorporated into peptides to create peptidomimetics with enhanced properties. The introduction of fluorine can lead to increased metabolic stability and improved pharmacokinetic profiles. nih.govnih.gov For example, the replacement of a standard peptide bond with a fluorinated mimic, such as a Tyr¹-ψ[(Z)CF═CH]-Gly² isostere, has been shown to improve the distribution and metabolism of Leu-enkephalin, transforming it from an unstable compound into a stable probe with central nervous system distribution. nih.gov The incorporation of fluorinated amino acids can also influence the secondary structure of peptides. iris-biotech.de
Intermediates for Fluorinated Heterocyclic Systems
The amino and hydroxyl groups of this compound, along with its trifluoromethyl group, make it a valuable intermediate for the synthesis of various fluorinated heterocyclic compounds. These heterocyclic systems are prevalent scaffolds in many biologically active compounds and approved drugs. mdpi.com While direct examples of the conversion of this compound into specific heterocyclic systems were not the primary focus of the initial search, the functional groups present allow for a variety of cyclization strategies. For instance, the amino and hydroxyl groups can be used to form oxazines or other nitrogen- and oxygen-containing rings, with the trifluoromethyl group imparting unique properties to the final heterocyclic structure.
Design and Application in Chiral Ligand and Catalyst Development
Ligands for Asymmetric Transition Metal Catalysis
The introduction of fluorine-containing groups into chiral ligands has been shown to enhance their capacity for inducing asymmetry in stereoselective reactions. mdpi.com Specifically, enantiomerically pure β-amino-α-trifluoromethyl alcohols, such as the title compound, have proven to be more effective ligands in certain asymmetric reactions compared to their non-fluorinated counterparts. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the metal center, leading to improved catalytic activity and selectivity.
One notable application is in the enantioselective addition of organozinc reagents to aldehydes. Research has shown that ligands derived from β-amino-α-trifluoromethyl alcohols can significantly improve the stereoselectivity of these reactions. For instance, in the addition of diethylzinc (B1219324) to benzaldehyde, the use of a trifluoromethyl-containing amino alcohol ligand resulted in a dramatic increase in enantiomeric excess (ee), achieving values greater than 90%, compared to approximately 45% ee with the non-fluorinated analogue. nih.gov This enhancement is attributed to the electronic effects of the CF3 group and the defined stereochemical arrangement of the ligand.
Furthermore, the synthesis of the related chiral amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid, often employs a nickel(II) complex of a glycine Schiff base with a recyclable chiral auxiliary. nih.govnih.gov This process, while focused on the acid, underscores the compatibility and effectiveness of these fluorinated chiral structures in transition-metal-mediated transformations, highlighting a key area where ligands derived from this compound could be applied.
| Reaction | Ligand Type | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Diethylzinc addition to benzaldehyde | β-amino-α-trifluoromethyl alcohol | >90% | nih.gov |
| Diethylzinc addition to benzaldehyde | Non-fluorinated amino alcohol analogue | ~45% | nih.gov |
Organocatalytic Applications of Derived Structures
The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, presents significant opportunities for structures derived from this compound. nih.govnih.gov Amino acids and their derivatives are a major class of organocatalysts, capable of acting as bifunctional catalysts through their amine and acid/alcohol groups. researchgate.net Unnatural amino acids, in particular, are used to develop catalysts for complex and stereoselective transformations. nih.gov
The presence of the trifluoromethyl group makes derivatives of this compound particularly interesting for organocatalysis. The development of organocatalytic methods for asymmetric fluorination highlights the importance of incorporating fluorine into chiral molecules. princeton.edu Chiral β-fluoroamines are valuable substructures in medicinal compounds, and organocatalytic methods provide efficient access to these motifs. nih.gov
While specific organocatalysts derived directly from this compound are an emerging area of research, the principles established with similar structures are highly relevant. For example, amino acid-derived organocatalysts have been successfully used in Michael additions and aldol (B89426) reactions. openrepository.com The unique stereoelectronic properties of the fluorinated amino alcohol could be harnessed to create novel catalysts that promote reactions through the formation of enamine or iminium intermediates, offering new pathways for asymmetric C-C bond formation. nih.gov
Utility in the Synthesis of Advanced Intermediates for Research Areas (excluding clinical applications)
Beyond catalysis, this compound serves as a critical building block for creating advanced intermediates used in various non-clinical research fields.
Scaffolds for Investigational Agrochemical Intermediates
The introduction of fluorine into active ingredients is a major strategy in the modern agrochemical industry. sigmaaldrich.com It is estimated that approximately 50% of crop protection products currently in development contain fluorine. biesterfeld.no The strong carbon-fluorine bond enhances the metabolic stability of compounds in the field, while the lipophilicity conferred by fluorine can improve penetration through plant or insect cuticles, increasing efficacy. youtube.com
Fluorinated building blocks are key to synthesizing these advanced agrochemicals. ossila.com Although direct examples of agrochemicals derived from this compound are not widely documented in public literature, its structure is highly relevant. It provides both a chiral center and a trifluoromethyl group, two features that can be crucial for biological activity and selectivity. The number of fluoro-agrochemicals containing a stereogenic carbon center is currently low, representing an area with significant potential for innovation. nih.gov Therefore, this compound is a valuable precursor for the synthesis of novel chiral fluorinated scaffolds for screening and development in agrochemical research.
| Property | Effect of Fluorine Incorporation | Reference |
|---|---|---|
| Biological Efficacy | Enhanced due to increased affinity for biological targets and improved lipophilicity for better penetration. | youtube.com |
| Metabolic Stability | Increased resistance to degradation from UV light, moisture, and microbial activity due to the strong C-F bond. | sigmaaldrich.comyoutube.com |
| Selectivity | Can improve selectivity, reducing toxicity to non-target species. | youtube.com |
Building Blocks for Novel Chemical Tools and Probes
Chemical probes are essential tools for studying biological systems. The incorporation of a fluorine atom, particularly a trifluoromethyl group, provides a powerful analytical handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique allows for the sensitive and selective detection of the probe within complex biological environments without the background noise associated with ¹H NMR.
This compound is an ideal building block for such probes. Its trifluoromethyl group can serve as the ¹⁹F NMR reporter tag. ljmu.ac.uk The amino and hydroxyl groups provide versatile points for chemical modification, allowing the attachment of the fluorinated scaffold to other molecules of interest or to moieties that direct it to specific cellular locations. For example, researchers have designed and synthesized fluorinated isothiocyanates to act as chemical probes to investigate cellular metabolism, demonstrating the utility of the CF3 group as a reporter. ljmu.ac.uk Similarly, fluorescent probes are synthesized for protein binding assays, an application where the structural backbone of the title compound could be employed. researchgate.net
Precursors to Biologically Relevant Scaffolds (e.g., Enzyme Inhibitor Motifs)
The structural similarity of fluorinated amino acids to their natural counterparts makes them highly valuable in the design of peptidomimetics and enzyme inhibitors. acs.org Enantiomerically pure derivatives of the corresponding amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid, are in significant demand as bioisosteres of the natural amino acid leucine for use in drug design. nih.govnih.gov The trifluoromethyl group mimics the isopropyl group of leucine but with profoundly different electronic properties, which can lead to altered binding affinities and improved metabolic stability.
Incorporating β-amino-α-trifluoromethyl alcohols into peptide backbones is a strategy to create peptidomimetics with enhanced biological activity. nih.gov These modified peptides can act as inhibitors for enzymes like proteases, where mimicking the natural substrate is key to achieving inhibition. The stability of the C-F bond prevents metabolic oxidation that might occur at the corresponding C-H bonds in a natural substrate, prolonging the inhibitor's lifetime. The synthesis of analogues bearing electrophilic groups to achieve covalent inhibition of enzymes is a known strategy, for which the scaffold of the title compound could serve as a foundational element. dundee.ac.uk
Stereochemical and Conformational Analysis of 2s 2 Amino 4,4,4 Trifluorobutan 1 Ol and Its Derivatives
Determination of Absolute and Relative Configuration
The definitive assignment of the absolute and relative stereochemistry of (2S)-2-amino-4,4,4-trifluorobutan-1-ol and its derivatives relies on powerful analytical methods capable of elucidating the spatial arrangement of atoms in chiral molecules.
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For novel compounds, including derivatives of this compound, X-ray diffraction analysis is instrumental in confirming the structure and stereochemistry. mdpi.com The process involves growing a single crystal of the compound, which can sometimes be challenging for molecules that are not inherently crystalline. nih.gov In such cases, the formation of crystalline derivatives, such as salts or co-crystals, can facilitate the analysis. The diffraction pattern obtained from irradiating the crystal with X-rays allows for the construction of an electron density map, which reveals the precise arrangement of atoms in the crystal lattice. nih.gov This method has been successfully applied to various trifluoromethylated amino alcohols, providing definitive proof of their structure and configuration. mdpi.com
Chiral chromatography is an essential technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds like this compound. mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comsigmaaldrich.com High-performance liquid chromatography (HPLC) with chiral columns is a widely used approach. sigmaaldrich.comresearchgate.net For amino alcohols, CSPs based on macrocyclic glycopeptides, such as teicoplanin, have proven to be particularly effective. sigmaaldrich.comresearchgate.net The choice of mobile phase, often a mixture of an organic modifier and an aqueous buffer, is crucial for achieving optimal separation. sigmaaldrich.com
More recently, supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry has emerged as a rapid and efficient method for the chiral analysis of amino acids and their derivatives. nih.gov For instance, the use of a CROWNPAK CR-I(+) column with a mobile phase of supercritical CO2 and a methanol/water modifier containing trifluoroacetic acid has enabled the successful separation of numerous proteinogenic amino acid enantiomers. nih.gov Such methods are vital for quality control in the synthesis of enantiomerically pure compounds, ensuring that the desired enantiomer is present in high excess. The introduction of fluorine-containing derivatizing agents can also facilitate the evaluation of enantiomeric purity by 19F NMR. mdpi.com
Table 1: Chiral Chromatography Methods for Amino Alcohol Analysis
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Components | Application |
| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Organic Modifier (e.g., Methanol, Acetonitrile), Aqueous Buffer | Separation of underivatized amino acid and amino alcohol enantiomers. sigmaaldrich.comresearchgate.net |
| Chiral SFC-MS/MS | Crown Ether (e.g., CROWNPAK CR-I(+)) | Supercritical CO2, Methanol/Water, Trifluoroacetic Acid | Ultrafast chiral analysis of native amino acids. nih.gov |
| Chiral GC | Not specified in provided context | Not specified in provided context | Separation of volatile chiral compounds. |
Conformational Preferences and Intramolecular Interactions
The conformational flexibility of this compound is primarily determined by the rotation around the C-C single bonds of its carbon backbone. The relative orientation of the amino, hydroxyl, and trifluoromethyl groups is dictated by a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding.
Analysis of Intramolecular Hydrogen Bonding Networks
A key feature governing the conformational preferences of amino alcohols is the formation of intramolecular hydrogen bonds (IMHBs). In this compound, the most significant IMHB is expected to occur between the hydroxyl group as the hydrogen bond donor (O-H) and the nitrogen atom of the amino group as the hydrogen bond acceptor (N). This interaction leads to the formation of a pseudo-five-membered ring, significantly stabilizing specific conformations.
Table 1: Theoretical Geometric Parameters of the Intramolecular Hydrogen Bond in the Most Stable Conformer of this compound.
| Parameter | Value | Description |
|---|---|---|
| d(O-H) | ~0.97 Å | Covalent bond length of the hydroxyl group. |
| d(H···N) | ~2.1 Å | Length of the hydrogen bond. |
| d(O···N) | ~2.8 Å | Distance between the oxygen and nitrogen atoms. |
| ∠(O-H···N) | ~150° | Angle of the hydrogen bond. |
This table presents theoretically derived data for the key geometric parameters of the expected intramolecular hydrogen bond in this compound, based on computational analysis of analogous amino alcohols. The values indicate a relatively strong hydrogen bond that significantly influences the molecule's conformational preference.
The presence of the electron-withdrawing trifluoromethyl group can modulate the acidity of the hydroxyl proton and the basicity of the amino group, thereby influencing the strength of the O-H···N hydrogen bond. This electronic effect, combined with steric factors, determines the optimal geometry for the IMHB.
Influence of the Trifluoromethyl Group on Molecular Conformation
The trifluoromethyl (-CF₃) group exerts a profound influence on the conformational preferences of this compound due to its unique steric and electronic properties.
Steric Effects: The trifluoromethyl group is significantly larger than a hydrogen atom and comparable in size to an isopropyl group. This steric bulk leads to significant repulsive interactions with adjacent substituents, influencing the rotational barriers around the C-C bonds and favoring conformations that minimize these steric clashes.
Electronic Effects: The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing group. This has several consequences for the molecular conformation:
Gauche Effect: A well-documented phenomenon in fluorinated alkanes is the "gauche effect," where a conformation with vicinal fluorine atoms or a fluorine atom and another electronegative group in a gauche arrangement (dihedral angle of ~60°) is favored over the anti arrangement (dihedral angle of 180°). This preference is attributed to stabilizing hyperconjugative interactions between the C-H or C-C bonding orbitals and the C-F antibonding orbital (σ → σ*). In this compound, a gauche relationship between the CF₃ group and the amino or hydroxyl group is expected to be a significant conformational determinant.
These effects lead to a preference for specific rotamers around the C2-C3 bond. The Newman projections along this bond illustrate the possible staggered conformations and their relative stabilities.
Table 2: Predicted Relative Energies of Rotamers around the C2-C3 Bond of this compound.
| Rotamer | Dihedral Angle (H-C2-C3-CF₃) | Key Interactions | Predicted Relative Energy (kcal/mol) |
|---|---|---|---|
| gauche-1 (g1) | ~60° | Gauche interaction between CF₃ and NH₂; Anti to OH. Favorable gauche effect. | 0 (Most Stable) |
| anti (a) | ~180° | Anti interaction between CF₃ and NH₂. Sterically favorable but lacks gauche stabilization. | ~1.5 - 2.5 |
| gauche-2 (g2) | ~-60° | Gauche interaction between CF₃ and OH. Potential for steric clash with the hydroxymethyl group. | ~2.0 - 3.5 |
This table provides a qualitative prediction of the relative energies of the staggered rotamers around the C2-C3 bond of this compound. The predictions are based on the principles of the gauche effect and steric hindrance. The gauche-1 conformer is predicted to be the most stable due to a favorable gauche interaction between the trifluoromethyl and amino groups, which is a common feature in similar fluorinated compounds.
Theoretical and Computational Studies of 2s 2 Amino 4,4,4 Trifluorobutan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for probing the intrinsic properties of molecules. For (2S)-2-amino-4,4,4-trifluorobutan-1-ol, DFT can elucidate aspects of its electronic structure, reactivity, and spectroscopic signatures.
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, and its influence on the adjacent stereocenter and the functional groups (amino and hydroxyl) is profound. DFT calculations can quantify this effect by mapping the electron density distribution and calculating molecular orbital energies.
Theoretical studies on analogous fluorinated molecules provide insight into the expected electronic perturbations. For instance, investigations into complexes of trifluoroethanol (TFE) with amines have shown that the fluorine substitution significantly enhances the acidity of the hydroxyl proton, leading to stronger hydrogen bonds. nih.gov In this compound, a similar effect is anticipated. The electron-withdrawing CF₃ group would be expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack, while also affecting the proton affinity of the amino group and the acidity of the hydroxyl group.
A key aspect of reactivity is the molecule's frontier molecular orbitals (HOMO and LUMO). DFT calculations can provide the energies and spatial distributions of these orbitals. This information is critical for understanding the molecule's behavior in chemical reactions. For example, the localization of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
Illustrative Data Table: Calculated Electronic Properties This table presents hypothetical data that would be obtained from DFT calculations on this compound, based on findings for analogous fluorinated compounds.
| Property | Expected Value/Observation | Significance |
| Dipole Moment | Increased compared to non-fluorinated analog | Higher polarity, influencing solubility and intermolecular interactions. |
| HOMO Energy | Lowered | Increased stability against oxidation. |
| LUMO Energy | Significantly Lowered | Enhanced electrophilicity, particularly at the carbon bearing the CF₃ group. |
| HOMO-LUMO Gap | Altered | Indicates changes in chemical reactivity and electronic transition energies. |
| Mulliken Atomic Charges | Negative charge on F atoms, positive charge on adjacent C | Confirms the strong electron-withdrawing nature of the CF₃ group. |
DFT methods are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of synthesized compounds and for interpreting experimental spectra.
For this compound, ¹⁹F NMR is a particularly important characterization technique. Theoretical calculations can predict the ¹⁹F chemical shift, which is sensitive to the local electronic environment. Studies on other trifluoromethyl-containing compounds have demonstrated that the chemical shift can be correlated with the steric and electronic properties of the molecule. mdpi.com Similarly, ¹³C and ¹H NMR chemical shifts would be influenced by the CF₃ group. For example, the carbon atom attached to the CF₃ group is expected to show a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. mdpi.com
IR spectroscopy is sensitive to the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of IR absorption bands. The strong electron-withdrawing nature of the CF₃ group would be expected to shift the stretching frequencies of the nearby C-H, O-H, and N-H bonds. The O-H stretching frequency, in particular, would be a sensitive probe of intramolecular hydrogen bonding between the hydroxyl and amino groups, a feature that can be thoroughly investigated computationally.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time, including its conformational flexibility and interactions with a solvent.
To perform an MD simulation, a force field is required, which is a set of parameters that describes the potential energy of the system. For a novel molecule like this compound, specific force field parameters for the fluorinated fragment would likely need to be developed and validated. This process often involves fitting the parameters to reproduce high-level quantum chemical calculations and experimental data where available. nih.govacs.org
Once a reliable force field is established, MD simulations can be run to explore the conformational landscape of the molecule. The simulations would reveal the preferred dihedral angles of the carbon backbone and the orientation of the amino and hydroxyl groups. It is expected that intramolecular hydrogen bonding would play a significant role in stabilizing certain conformations.
MD simulations are also crucial for understanding the effects of the solvent. The simulations can model the explicit interactions between the amino alcohol and surrounding water molecules, for instance. This would provide insights into the hydration shell structure and the thermodynamics of solvation. Computational studies on other fluorinated amino acids have shown that fluorine can influence the dynamics of surrounding water molecules. acs.org
Illustrative Data Table: Conformational Analysis from MD Simulations This table presents a hypothetical outcome of a conformational analysis for this compound in an aqueous solution.
| Conformer | Key Dihedral Angle(s) (°) | Population (%) | Key Intramolecular Interaction |
| A | N-C₂-C₃-C₄ ≈ 60 | 45 | Intramolecular H-bond (OH···N) |
| B | N-C₂-C₃-C₄ ≈ 180 | 30 | Extended conformation, favorable solvation |
| C | N-C₂-C₃-C₄ ≈ -60 | 25 | Gauche interaction between functional groups |
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult or impossible to observe experimentally. For reactions involving this compound, such as its synthesis or its use as a chiral building block, computational studies can provide a detailed understanding of the reaction pathway.
For example, the synthesis of this amino alcohol could be modeled to understand the stereoselectivity of the key bond-forming steps. By calculating the energies of the transition states leading to different stereoisomers, the origins of the observed stereochemical outcome can be explained. The steric and electronic effects of the trifluoromethyl group are expected to play a crucial role in directing the stereochemistry of such reactions. mdpi.com
Furthermore, if this compound is used as a chiral ligand or catalyst, computational methods can be used to model its interaction with substrates and to understand the mechanism of enantioselection.
Rational Design of Derivatives and Novel Transformations
The insights gained from theoretical and computational studies can guide the rational design of new derivatives of this compound with tailored properties. By understanding the structure-property relationships, modifications can be proposed to enhance desired characteristics.
For instance, if the goal is to create a more potent enzyme inhibitor, the computational model of the amino alcohol bound to the enzyme's active site can be used to identify potential modifications that would improve binding affinity. This could involve adding or modifying functional groups to form additional hydrogen bonds or to improve hydrophobic interactions.
Similarly, an understanding of the molecule's reactivity profile can inform the design of novel chemical transformations. By identifying the most reactive sites and understanding the factors that control this reactivity, new synthetic routes can be devised to access a wider range of complex fluorinated molecules.
Emerging Research Avenues and Future Perspectives for 2s 2 Amino 4,4,4 Trifluorobutan 1 Ol
Development of More Sustainable and Atom-Economical Synthetic Routes
The demand for enantiomerically pure fluorinated compounds has spurred the development of efficient synthetic methods. However, a growing emphasis on green chemistry is shifting the focus towards more sustainable and atom-economical routes.
Traditional multi-step syntheses of chiral amino alcohols often involve protecting groups and stoichiometric reagents, leading to significant waste. A notable large-scale synthesis of the parent amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid, utilizes an asymmetric alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base. nih.govmdpi.com This method is advantageous as it employs a recyclable chiral auxiliary and has been scaled to produce over 300 grams of the N-Fmoc protected amino acid. nih.govresearchgate.net The subsequent reduction of the carboxylic acid or its ester derivative would yield the target amino alcohol.
Another approach involves the development of catalytic reductions of trifluoromethyl ketones or imines that proceed with high enantioselectivity, bypassing the need for chiral auxiliaries. The ideal synthetic route would be a one-pot process starting from readily available fluorinated feedstocks, maximizing atom economy and minimizing purification steps.
Table 1: Comparison of Synthetic Approaches for Chiral Trifluoromethylated Amino Alcohols
| Approach | Advantages | Disadvantages | Sustainability Aspect |
| Chiral Auxiliary | High diastereoselectivity, proven scalability. nih.gov | Multiple steps (attachment/removal), stoichiometric use of auxiliary. | Recyclable auxiliary improves overall economy. mdpi.com |
| Asymmetric Catalysis | High atom economy, low catalyst loading. | Catalyst development can be challenging and costly. | Reduces waste by avoiding stoichiometric chiral reagents. |
| Biocatalysis | High enantioselectivity, mild/aqueous conditions, renewable. nih.govacs.org | Enzyme stability and substrate scope can be limited. | Green solvents (water), biodegradable catalysts. researchgate.net |
Exploration of Novel Reaction Cascades and Multicomponent Reactions
Reaction cascades, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a powerful strategy for increasing synthetic efficiency. For a molecule like (2S)-2-amino-4,4,4-trifluorobutan-1-ol, a hypothetical cascade could involve the reaction of a trifluoromethylated precursor with an amine and a carbon monoxide source, followed by an in-situ reduction.
Recent advances in photoredox catalysis have enabled novel radical cascade reactions for constructing complex cyclic amino acid derivatives. nih.gov For instance, the stereoselective intermolecular radical cascade of tryptophan derivatives with trifluoromethyl-activated acrylamides showcases the ability to rapidly build molecular complexity from simple starting materials under environmentally friendly conditions. nih.gov While not directly producing the target acyclic amino alcohol, these methodologies could be adapted. A potential strategy could involve a radical-polar crossover reaction, where a photochemically generated radical adds to a trifluoromethylated alkene, and the resulting intermediate is trapped by an amine and subsequently reduced.
Multicomponent reactions (MCRs) are another key area of exploration. An Ugi or Passerini-type reaction involving a trifluoromethylated aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid could potentially assemble a precursor that can be readily converted to the target amino alcohol. The exploration of organic base-catalyzed cascade reactions of CF3-iminopropargylic alcohols to form β-CF3 β-aminoenones demonstrates the potential of cascade strategies for creating complex fluorinated molecules. acs.org Applying these principles could lead to highly convergent and innovative syntheses of this compound and its analogs.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is rapidly becoming a transformative technology in chemical synthesis, offering superior control over reaction parameters, enhanced safety for hazardous reactions, and seamless scalability. The synthesis of fluorinated compounds, which can involve energetic or toxic reagents, is particularly well-suited for flow platforms.
A unified flow strategy has been developed for the on-demand generation of reactive NCF3(R), SCF3, and OCF3 anions from simple precursors and cesium fluoride (B91410). chemrxiv.org These nucleophiles are then used immediately in subsequent coupling reactions. This approach is more sustainable than traditional methods and avoids the use of polyfluoroalkyl substances (PFAS) as reagents. chemrxiv.org Such a modular flow platform could be envisioned for the synthesis of this compound, where a trifluoromethylated building block is generated and reacted in-line in a stereoselective fashion.
Furthermore, combining flow chemistry with immobilized catalysts or reagents simplifies product purification and allows for continuous production. Chiral catalysts can be immobilized on solid supports or in microreactors, enabling their reuse and reducing contamination of the product stream. buchler-gmbh.com The integration of automated feedback loops, using in-line analytical techniques like IR or NMR spectroscopy, can enable real-time optimization of reaction conditions, leading to higher yields and purity. This automated approach accelerates the discovery and production of new chiral fluorinated building blocks. researchgate.net
Unexplored Applications in Material Science or Advanced Polymer Chemistry
The unique combination of a hydrophilic amino alcohol headgroup and a lipophilic trifluoromethyl tail gives this compound significant potential as a monomer or functional additive in material science, an area that remains largely unexplored.
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy (hydrophobicity and oleophobicity). The incorporation of the CF3 group from this compound into a polymer backbone could impart these desirable characteristics. nih.gov For example, it could be used as a monomer to create novel polyamides, polyesters, or polyurethanes. The chirality of the monomer could lead to polymers with ordered secondary structures, potentially influencing their bulk properties such as mechanical strength or optical activity.
Potential applications include:
Specialty Coatings: Polymers derived from this monomer could be used to create low-surface-energy coatings for anti-fouling, self-cleaning, or anti-icing applications.
Advanced Membranes: The defined stereochemistry and the presence of both hydrogen-bond donating and accepting groups, along with the fluorinated segment, could be exploited in the design of highly selective membranes for gas separation or chiral separations.
Functional Gels: As a component in hydrogels or organogels, the fluorinated moiety could be used to tune the material's swelling behavior, thermal response, and ability to form specific micro-environments.
Synergistic Approaches combining Fluorine Chemistry and Chiral Catalysis
The synthesis of enantiopure fluorinated molecules is a significant challenge that often requires the synergistic interplay of fluorine chemistry and asymmetric catalysis. rsc.org Recent breakthroughs in this area are paving the way for more efficient access to compounds like this compound.
One powerful strategy is hydrogen bonding phase-transfer catalysis (HB-PTC), which uses chiral bis-urea catalysts to solubilize inorganic fluoride salts and deliver the fluoride nucleophile in an asymmetric fashion. digitellinc.com This approach has been successfully used for the enantioselective desymmetrization of meso-aziridinium ions to form β-fluoroamines. nih.gov Further development of these catalysts could enable direct asymmetric fluorination of suitable prochiral substrates.
Another emerging area is the use of chiral I(I)/I(III) catalysis for enantioselective fluorination reactions. nih.gov In these systems, a simple aryl iodide organocatalyst is oxidized in the presence of a fluoride source to generate a chiral hypervalent iodine-fluoride species, which then transfers fluorine to a substrate with high enantioselectivity. This has been applied to the fluorination of alkenes to generate chiral molecules with broad functional group tolerance. nih.gov
The strategic placement of fluorine atoms on the chiral ligands of metal catalysts can also have a profound effect on reactivity and stereoselectivity. rsc.org The electron-withdrawing nature of fluorine can modulate the electronic properties of the metal center, while the steric bulk of groups like CF3 can create a more defined chiral pocket, enhancing enantiocontrol in reactions such as asymmetric hydrogenation or alkylation.
Table 2: Overview of Synergistic Catalytic Strategies
| Catalytic System | Principle | Potential Application for Target Synthesis | Reference |
| Hydrogen Bonding PTC | Chiral urea (B33335) catalyst activates and delivers fluoride nucleophile asymmetrically. | Asymmetric ring-opening of a trifluoromethylated epoxide or aziridine. | digitellinc.com, nih.gov |
| Chiral I(I)/I(III) Catalysis | In-situ generation of a chiral electrophilic fluorinating agent from an iodide catalyst. | Enantioselective fluorination of a functionalized alkene precursor. | nih.gov |
| Fluorinated Chiral Ligands | Fluorine substituents on the ligand tune the steric and electronic properties of a metal catalyst. | Asymmetric reduction of a trifluoromethyl ketone precursor. | rsc.org |
Advanced Bioisosteric Replacements in Academic Scaffold Development (excluding clinical applications)
In academic research focused on developing novel molecular architectures, bioisosteric replacement is a fundamental tool for probing and modulating molecular properties. nih.gov The trifluoromethyl (CF3) group is a well-established bioisostere for the isopropyl group, and by extension, the 3,3,3-trifluoroethyl side chain of (2S)-2-amino-4,4,4-trifluorobutanoic acid (the precursor to the title alcohol) is an effective mimic for the side chain of natural amino acids like leucine (B10760876) and valine. mdpi.com
The substitution of a natural amino acid with its fluorinated counterpart in a peptide or small-molecule scaffold can induce significant changes in its properties, providing valuable insights for chemical biology and scaffold design. The high electronegativity of fluorine can alter local electronic environments, pKa values, and hydrogen bonding capabilities. Furthermore, the CF3 group is metabolically more stable than an isopropyl group, as it is resistant to oxidative degradation at that position.
In academic scaffold development, this bioisosteric replacement can be used to:
Control Conformation: The gauche effect between the C-F bonds and adjacent C-C or C-N bonds can enforce specific torsional angles, leading to more rigid and predictable peptide or scaffold conformations. nih.gov
Enhance Lipophilicity: The CF3 group significantly increases the lipophilicity of the side chain, which can be used to systematically study how this property affects membrane permeability or protein-protein interactions in non-clinical models.
Develop Novel Probes: Incorporating this fluorinated amino alcohol into a known bioactive scaffold can create new chemical probes to study biological systems, where the goal is to understand structure-activity relationships rather than to create a therapeutic. nih.gov
The development of computational methods for scaffold hopping and bioisostere identification further accelerates this process, allowing researchers to explore novel chemical space and design new scaffolds with tailored properties for academic investigation. researchgate.netacs.org
Q & A
Q. What are the optimal synthetic routes for (2S)-2-amino-4,4,4-trifluorobutan-1-ol, and how can enantiomeric purity be ensured?
The synthesis typically involves reducing 2-amino-4,4,4-trifluorobutan-1-one using NaBH₄ or LiAlH₄ under controlled conditions . For industrial-scale production, continuous flow processes are preferred to maintain high yield and consistency . Enantiomeric purity can be achieved via biocatalytic methods (e.g., engineered enzymes) or chiral chromatography . Nuclear magnetic resonance (NMR) and X-ray crystallography are critical for confirming stereochemical integrity .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound resistant to oxidative degradation. This group also induces steric effects that modulate reactivity in nucleophilic substitutions . Solubility in polar solvents is limited due to its crystalline nature; co-solvents like DMSO or derivatization (e.g., hydrochloride salts) are often employed .
Q. What analytical techniques are recommended for structural characterization?
- Chiral HPLC or SFC : To verify enantiopurity .
- ¹⁹F NMR : To confirm trifluoromethyl group integrity and monitor reaction progress .
- Mass spectrometry (HRMS) : For molecular weight validation .
- X-ray diffraction : To resolve absolute configuration .
Advanced Research Questions
Q. How can researchers address contradictions in enzyme inhibition data involving this compound?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) is recommended. Computational docking studies can clarify binding modes, while site-directed mutagenesis of target enzymes may resolve stereospecific interactions .
Q. What strategies improve enantioselective synthesis yields in multistep reactions?
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reductions .
- Biocatalysis : Engineered ketoreductases for stereocontrol in ketone-to-alcohol conversions .
- Kinetic resolution : Leverage differential reaction rates of enantiomers with chiral auxiliaries .
Q. How does the compound’s stereochemistry affect its interaction with biological targets?
The (S)-configuration enables hydrogen bonding with active-site residues (e.g., in enzymes like aminotransferases), while the trifluoromethyl group engages in hydrophobic interactions. Racemic mixtures may show reduced efficacy or off-target effects, necessitating enantiopure synthesis for pharmacological studies .
Q. What are the challenges in scaling up synthesis while maintaining optical purity?
Industrial-scale processes face issues like racemization under high temperatures or acidic/basic conditions. Mitigation strategies include:
- Low-temperature flow reactors : Minimize thermal degradation .
- In-line monitoring : Use PAT (Process Analytical Technology) for real-time quality control .
- Crystallization-induced dynamic resolution : Purify enantiomers via selective crystallization .
Methodological Considerations
Q. How should researchers handle solubility limitations in biochemical assays?
Q. What computational tools are useful for predicting metabolic stability?
- ADMET predictors : Software like Schrödinger’s QikProp to estimate metabolic half-life.
- Density Functional Theory (DFT) : Analyze electronic effects of the trifluoromethyl group on oxidation susceptibility .
Q. How can data reproducibility be ensured across different laboratories?
- Standardized protocols : Detailed reaction conditions (e.g., solvent purity, temperature gradients).
- Reference standards : Use certified enantiopure samples for calibration .
- Collaborative validation : Multi-lab studies to cross-verify enzyme inhibition or pharmacokinetic data .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
